![molecular formula C15H11F6NO3S B1414279 N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2197063-25-3](/img/structure/B1414279.png)
N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
Trifluoromethoxy phenylboronic acids are a group of compounds that have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties . They are characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
Molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .Chemical Reactions Analysis
The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .Scientific Research Applications
Potential Anti-Inflammatory and Analgesic Agent : A study by Küçükgüzel et al. (2013) synthesized derivatives of Celecoxib, including compounds related to N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide. These compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).
Inhibitors of Kynurenine 3-Hydroxylase : Röver et al. (1997) investigated benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Compounds similar to N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide showed high-affinity inhibition of this enzyme, potentially relevant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Oxidative Cross-Coupling Reactions : A study by Miura et al. (1998) explored the reactions of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, producing phenanthridine derivatives. This research indicates potential applications in organic synthesis and chemical reactions involving similar compounds (Miura et al., 1998).
Membrane-Bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. These compounds, related to N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide, showed potential for reducing myocardial infarction size in coronary occluded rats, indicating their therapeutic potential (Oinuma et al., 1991).
Antibacterial Agents : Abbasi et al. (2015) worked on the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, which showed potent antibacterial activity. This suggests the potential use of similar compounds in combating bacterial infections (Abbasi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO3S/c1-9-12(14(16,17)18)3-2-4-13(9)22-26(23,24)11-7-5-10(6-8-11)25-15(19,20)21/h2-8,22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXNOQBHTCPQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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